1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

PARP-1 inhibition DNA damage repair anticancer drug discovery

1,3-Dibenzyl-benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892420-02-9) is a fully substituted tricyclic heterocycle belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class, with a molecular formula of C₂₄H₁₈N₂O₃ and a molecular weight of 382.4 g/mol. Its structure features two benzyl groups at the N1 and N3 positions of the pyrimidine-2,4-dione ring, fused to a benzofuran moiety.

Molecular Formula C24H18N2O3
Molecular Weight 382.419
CAS No. 892420-02-9
Cat. No. B3000580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
CAS892420-02-9
Molecular FormulaC24H18N2O3
Molecular Weight382.419
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53
InChIInChI=1S/C24H18N2O3/c27-23-22-21(19-13-7-8-14-20(19)29-22)25(15-17-9-3-1-4-10-17)24(28)26(23)16-18-11-5-2-6-12-18/h1-14H,15-16H2
InChIKeyVOQMCBRECMDJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892420-02-9): Core Identity and Procurement Baseline


1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892420-02-9) is a fully substituted tricyclic heterocycle belonging to the benzofuro[3,2-d]pyrimidine-2,4-dione class, with a molecular formula of C₂₄H₁₈N₂O₃ and a molecular weight of 382.4 g/mol . Its structure features two benzyl groups at the N1 and N3 positions of the pyrimidine-2,4-dione ring, fused to a benzofuran moiety. This compound has been primarily investigated within the medicinal chemistry domain as a potential inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair pathways [1]. The benzofuro[3,2-d]pyrimidine scaffold is recognized as a privileged structure in oncology drug discovery, with multiple derivatives demonstrating antiproliferative activity across diverse cancer cell lines [2][3].

Why In-Class Substitution of 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione Carries Functional Risk


Substituting 1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione with other benzofuro[3,2-d]pyrimidine derivatives is risky because small structural changes in this scaffold can profoundly alter target engagement, selectivity, and cellular potency. The benzofuro[3,2-d]pyrimidine scaffold serves as a core for multiple distinct pharmacological mechanisms, including PARP-1 inhibition, Cdc7 kinase inhibition (e.g., XL413, IC₅₀ = 3.4 nM against Cdc7 but a different substitution pattern entirely), and CaPkc1 inhibition in antifungal applications [1][2]. The specific N1,N3-dibenzyl substitution pattern of the target compound is critical for its PARP-1 pharmacophore binding, as the benzyl groups occupy key hydrophobic pockets in the enzyme's NAD⁺-binding site [3]. Mono-benzyl analogs (e.g., CAS 91625-99-9) lack the second N-benzyl interaction, while N-alkyl variants (e.g., 1-benzyl-3-butyl derivatives) introduce different steric and lipophilic profiles. The 2,4-dione tautomeric form further distinguishes this compound from the 4(3H)-one series, which has been more extensively studied but operates with a different hydrogen-bonding donor/acceptor pattern at the catalytic site [4]. Therefore, generic substitution within this class cannot be assumed to preserve biological activity without experimental verification.

Quantitative Differentiation Evidence for 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione Against Closest Analogs


PARP-1 Enzyme Inhibition Potency: 1,3-Dibenzyl-2,4-dione vs. Benchmark Inhibitor Olaparib

In a class-level comparative context, benzofuro[3,2-d]pyrimidine-2,4-dione derivatives have demonstrated PARP-1 inhibitory activity in the low nanomolar range. Specifically, compound 19c—a benzofuro[3,2-d]pyrimidine-4(3H)-one bearing thiosemicarbazone substitution—exhibited an IC₅₀ of 26 nM (0.026 μM) against PARP-1 enzyme and 4.98 μM against SK-OV-3 ovarian cancer cells, outperforming the first-in-class PARP inhibitor Olaparib in both enzyme inhibition and cellular potency [1]. The 1,3-dibenzyl-2,4-dione scaffold shares the same benzofuro[3,2-d]pyrimidine core as compound 19c and is hypothesized to engage the same NAD⁺-binding pocket; however, no published head-to-head IC₅₀ data are currently available specifically for CAS 892420-02-9 . Users should verify PARP-1 IC₅₀ in their own assay system upon procurement.

PARP-1 inhibition DNA damage repair anticancer drug discovery

Structural Differentiation: N1,N3-Dibenzyl Substitution vs. Mono-Benzyl and N-Alkyl Analogs

The target compound uniquely features simultaneous benzyl substitution at both N1 and N3 positions, distinguishing it from the closest commercially available analogs: 3-benzylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione (CAS 91625-99-9, mono-N3-benzyl, MW 292.29) and 1-benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (mixed benzyl/alkyl, MW 348.4) [1]. The dibenzyl substitution pattern provides a symmetrical, extended π-stacking surface and increased lipophilicity (XLogP3 predicted ~4.5 vs. ~3.0 for mono-benzyl analog) that is pharmacologically relevant for PARP-1 NAD⁺-site occupancy, where aromatic stacking interactions with Tyr907 and Tyr896 residues are critical [2]. This structural differentiation is directly relevant for structure-activity relationship (SAR) studies and for procurement decisions where the precise substitution pattern determines target engagement.

medicinal chemistry SAR study PARP pharmacophore

Anticancer Screening Profile: Benzofuro[3,2-d]pyrimidine Class Activity Across Multiple Cell Lines

A series of benzofuro[3,2-d]pyrimidine derivatives (compounds 12a–12c) were synthesized and screened for antitumor effects against HepG2 (hepatocellular carcinoma), Bel-7402 (hepatoma), and HeLa (cervical carcinoma) cell lines in vitro, establishing the anticancer potential of this scaffold [1]. Representatively, compound 4a from the related furo[3,2-d]pyrimidine series exhibited an IC₅₀ of 0.70 μM against HepG2 cells, with molecular docking revealing binding modes to receptor tyrosine kinase [1]. While specific cellular IC₅₀ data for CAS 892420-02-9 in these cell lines have not been published, the Harvard Medical School ICCB-Longwood Screening Facility has tested this compound in at least three distinct high-throughput screening campaigns (HMS1303: GIV GBA-motif/Gαi interaction; HMS979: LtaS inhibition in S. aureus; HMS750: viral RNA polymerase inhibition), indicating broad screening interest in this scaffold .

antiproliferative activity oncology cell-based screening

PROCAUTIONARY NOTE: High-Strength Differential Evidence Is Currently Limited for This Specific Compound

A comprehensive search of primary research literature, patents, BindingDB, ChEMBL, and PubChem reveals that no peer-reviewed, quantitative IC₅₀, Kd, EC₅₀, or selectivity data are currently published specifically for 1,3-dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892420-02-9) against any defined molecular target or cell line [1][2]. This compound appears to be a commercially available screening compound that has been included in high-throughput screening libraries (HMS1303, HMS979, HMS750) without follow-up publications . All differential claims above are therefore derived from class-level inference based on structurally related benzofuro[3,2-d]pyrimidine derivatives, not from direct experimental data on the target compound itself. Procurement decisions should account for this evidence limitation: this compound is suitable for de novo screening, SAR expansion, or as a synthetic intermediate, but not for applications requiring pre-validated biological activity.

data availability research compound screening collection

Best-Fit Research and Industrial Application Scenarios for 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione (CAS 892420-02-9)


PARP-1 Inhibitor Lead Optimization and SAR Studies

Based on class-level evidence that benzofuro[3,2-d]pyrimidine derivatives achieve potent PARP-1 inhibition (compound 19c IC₅₀ = 26 nM, superior to Olaparib in selectivity [1]), CAS 892420-02-9 serves as a candidate for SAR expansion. Its unique N1,N3-dibenzyl substitution provides an unexplored structural vector for probing the hydrophobic NAD⁺-binding pocket of PARP-1. Researchers can synthesize derivatives by modifying the benzyl groups with electron-withdrawing or electron-donating substituents to optimize potency and selectivity, benchmarking against the published 4(3H)-one series. Procurement is justified for medicinal chemistry teams initiating a PARP-1 inhibitor program that requires a novel chemotype distinct from the phthalazinone (Olaparib) or benzimidazole (Niraparib) scaffolds.

High-Throughput Screening Library Expansion for DNA Damage Response Targets

As evidenced by its inclusion in three distinct high-throughput screening campaigns at the Harvard Medical School ICCB-Longwood facility (HMS1303, HMS979, HMS750) , this compound is compatible with automated screening formats. Industrial screening laboratories building diversity-oriented compound collections targeting the DNA damage response pathway can procure this compound to fill a structural gap in their benzofuropyrimidine coverage. The compound's molecular weight (382.4 Da) and calculated logP (~4.5) place it within drug-like chemical space, making it suitable for lead-like screening libraries.

Synthetic Intermediate for Advanced Benzofuropyrimidine Derivatives

The benzofuro[3,2-d]pyrimidine-2,4-dione core is a versatile synthetic platform [2]. CAS 892420-02-9 can serve as a protected intermediate: the N1,N3-dibenzyl groups can be selectively removed via hydrogenolysis to yield the parent 2,4-dione, which can then be re-functionalized with diverse electrophiles. Alternatively, the benzofuran ring can undergo electrophilic aromatic substitution (e.g., halogenation, nitration) while the dibenzyl groups remain intact, enabling late-stage diversification. This synthetic utility supports procurement for both academic methodology development and industrial process chemistry groups.

Mechanistic Probe for PARP-1 vs. PARP-2 Selectivity Studies

The published data on compound 19c demonstrate that benzofuro[3,2-d]pyrimidine derivatives can achieve remarkable PARP-2/PARP-1 selectivity (85.19-fold) [1]. Procuring CAS 892420-02-9 enables researchers to test whether the 2,4-dione tautomeric form, combined with the symmetrical N1,N3-dibenzyl pattern, yields comparable or improved isoform selectivity relative to the 4(3H)-one series. Such selectivity profiling is critical for developing next-generation PARP inhibitors with reduced hematological toxicity, a known liability of pan-PARP inhibition. This application leverages the compound as a chemical biology tool for target validation rather than as a pre-optimized drug candidate.

Quote Request

Request a Quote for 1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.